

Technical Guide: Synthesis and Purification of Propachlor ESA Sodium Salt

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: Propachlor ESA sodium salt

CAS No.: 947601-88-9

Cat. No.: B165033

[Get Quote](#)

Executive Summary

Propachlor ESA sodium salt (Sodium 2-[(1-methylethyl)phenylamino]-2-oxoethanesulfonate) is the primary polar metabolite of the chloroacetanilide herbicide Propachlor. Unlike the parent compound, which is hydrophobic and semi-volatile, the ESA (Ethane Sulfonic Acid) metabolite is highly water-soluble, persistent, and mobile in aquatic environments. Consequently, it serves as a critical biomarker for historical herbicide contamination in groundwater and surface water.

This guide details a high-yield, specific synthesis protocol via Strecker sulfite alkylation, followed by a rigorous purification workflow designed to isolate the analytical-grade sodium salt (>98% purity) suitable for LC-MS/MS standardization.

Chemical Basis & Reaction Mechanism[1][2][3]

The Target Molecule

- IUPAC Name: Sodium 2-(N-isopropyl-N-phenylamino)-2-oxoethanesulfonate
- CAS Number: 947601-88-9[1][2][3][4][5][6]
- Molecular Formula: $C_{15}H_{21}N_2O_3SNa$

[1][4]

- Molecular Weight: 279.29 g/mol [1][2][4][7]

Synthetic Strategy: Nucleophilic Substitution

The synthesis exploits the lability of the

-chloro atom in the chloroacetanilide moiety. The reaction is a classic bimolecular nucleophilic substitution (

), where the sulfite ion (

) acts as a strong nucleophile, displacing the chloride leaving group.[8]

Reaction Scheme:

Critical Process Parameters (CPPs):

- Solvent System: A biphasic or miscible mixture (Water/Ethanol) is required to solubilize both the organic Propachlor and the inorganic Sodium Sulfite.
- Stoichiometry: Excess Sodium Sulfite (1.5 – 2.0 equivalents) drives the equilibrium forward and prevents side reactions (e.g., hydrolysis to the hydroxy-analog, Propachlor OXA, though OXA formation is minimal at neutral pH compared to sulfite attack).
- pH Control: The reaction should remain near neutral to slightly alkaline. Highly alkaline conditions can hydrolyze the amide bond.

Materials & Equipment

Reagents

| Reagent | Grade | Role |
|----------------------------|------------------------|---------------------------|
| Propachlor (CAS 1918-16-7) | Technical (>98%) | Precursor substrate |
| Sodium Sulfite () | Anhydrous, ACS Reagent | Nucleophile source |
| Ethanol | Absolute (99.5%) | Co-solvent for Propachlor |
| Water | HPLC Grade / Milli-Q | Solvent for Sulfite |
| Ethyl Acetate | HPLC Grade | Extraction (Wash) solvent |
| Methanol | LC-MS Grade | Elution solvent |

Equipment

- Round-bottom flask (250 mL) with reflux condenser.
- Magnetic stirrer with heating mantle.
- Rotary evaporator.
- Solid Phase Extraction (SPE) Manifold.
- SPE Cartridges: C18 (Octadecyl), 500 mg / 6 mL (e.g., Waters Sep-Pak or equivalent).
- Lyophilizer (Freeze-dryer).

Experimental Protocol

Phase 1: Synthesis (Sulfite Alkylation)

- Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol (2.12 g) of Propachlor in 30 mL of Ethanol.
- Nucleophile Addition: In a separate beaker, dissolve 20.0 mmol (2.52 g) of Sodium Sulfite in 30 mL of deionized water.

- Initiation: Add the aqueous sulfite solution to the ethanolic Propachlor solution. The mixture may become cloudy initially.
- Reflux: Attach a reflux condenser and heat the mixture to 85°C (reflux) with vigorous stirring. Maintain reflux for 4 to 6 hours.
 - Checkpoint: Monitor reaction progress via TLC (Silica gel, EtOAc/Hexane 1:1). Propachlor () should disappear; the ESA salt will remain at the baseline.
- Solvent Removal: Allow the mixture to cool. Remove the ethanol under reduced pressure using a rotary evaporator (bath temp 40°C). The remaining aqueous solution contains the product, unreacted sulfite, and NaCl.

Phase 2: Workup and Purification

The crude aqueous residue contains high inorganic salt loads which must be removed to obtain an analytical standard.

- Lipophilic Wash: Transfer the aqueous residue to a separatory funnel. Extract twice with 30 mL of Ethyl Acetate.
 - Purpose: This removes unreacted Propachlor and any non-polar impurities. The ESA salt remains in the aqueous phase. Discard the organic layer.
- Desalting (Solid Phase Extraction - SPE):
 - Conditioning: Condition a C18 SPE cartridge with 10 mL Methanol followed by 10 mL Water.
 - Loading: Load the aqueous phase (from step 1) onto the cartridge. Flow rate: ~1-2 mL/min.
 - Washing: Wash the cartridge with 20 mL of Water.
 - Mechanism:[\[9\]](#)[\[8\]](#)[\[10\]](#)[\[11\]](#) The highly polar inorganic salts (

) wash through the column. The amphiphilic Propachlor ESA is retained by the C18 stationary phase due to the hydrophobic isopropyl-phenyl moiety.

- Elution: Elute the Propachlor ESA with 15 mL of Methanol. Collect this fraction.
- Isolation: Evaporate the methanol eluate to dryness using a rotary evaporator or nitrogen stream.
- Final Drying: Dissolve the residue in a minimum amount of water (5 mL) and freeze. Lyophilize (freeze-dry) for 24 hours to obtain **Propachlor ESA Sodium Salt** as a fluffy white to off-white powder.

Characterization & Quality Control

Verify the identity and purity of the synthesized standard using the following parameters.

Mass Spectrometry (LC-MS/MS)

- Ionization: Electrospray Ionization (ESI), Negative Mode.
- Parent Ion: The sodium salt dissociates. Look for the sulfonate anion

- m/z Observed: 256.0 (corresponding to

).

- Fragment Ions: m/z 121 (sulfite loss/cleavage), m/z 80 (

).

Nuclear Magnetic Resonance (-NMR)

- Solvent:

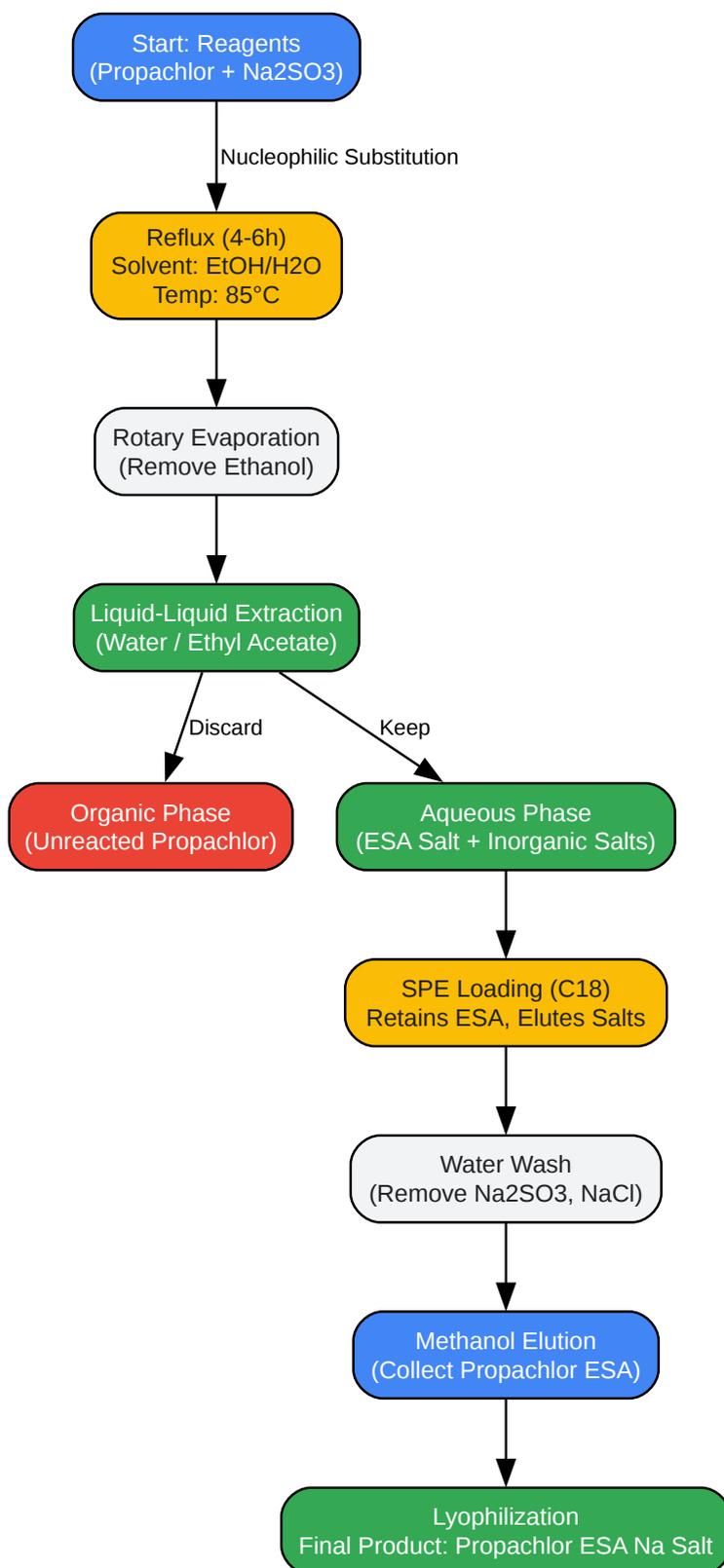
or

.

- Key Shifts:
 - Isopropyl Group: Doublet at ppm (), Multiplet at ppm ().
 - Methylene Bridge (): Singlet (or AB quartet due to rotational restriction) at ppm. Note: This shift is distinct from the of the parent (ppm) but integrates strictly to 2H.
 - Aromatic Ring: Multiplet at ppm (5H).

Process Workflow Diagram

The following diagram illustrates the logical flow from synthesis through purification, highlighting the separation mechanisms.



[Click to download full resolution via product page](#)

Figure 1: Step-by-step synthesis and purification workflow for **Propachlor ESA Sodium Salt**.

References

- Santa Cruz Biotechnology. **Propachlor ESA sodium salt** (CAS 947601-88-9) Product Data Sheet.[1] Retrieved from
- Xu, Y., et al. (2009). Transformation of Herbicide Propachlor by an Agrochemical Thiourea. Environmental Science & Technology. (Demonstrates nucleophilic substitution pathways of Propachlor). Retrieved from
- Hladik, M.L., et al. (2005). New method for the analysis of chloroacetanilide herbicide metabolites in water. U.S. Geological Survey (USGS). (Establishes ESA metabolite structures and analytical relevance).
- PubChem. **Propachlor ESA Sodium Salt** (Compound Summary). National Library of Medicine. Retrieved from
- Feng, P.C.C. (1991). Soil transformation of acetochlor via glutathione conjugation. Pesticide Biochemistry and Physiology.[12] (Foundational mechanism for chloroacetanilide to ESA conversion via sulfonic acid intermediates).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Propachlor ESA sodium salt | CAS 947601-88-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 毒草胺 ESA 钠盐 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. Propachlor ESA sodium salt, CAS 947601-88-9, , , 1x10mg - Organic Standards - Da Vinci Laboratory Solutions [davinci-ls.com]
- 4. propachlor esa sodium salt | C11H14NNaO4S | CID 23676740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propachlor ESA sodium salt-d5 | ASCA GmbH Angewandte Synthesechemie Adlershof [asca-berlin.de]

- [6. accustandard.com \[accustandard.com\]](https://accustandard.com)
- [7. Propachlor ESA Sodium Salt - Analytical Standard, Affordable Price in Mumbai \[nacchemical.com\]](https://nacchemical.com)
- [8. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [9. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [10. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [11. Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [12. researchgate.net \[researchgate.net\]](https://researchgate.net)
- To cite this document: BenchChem. [Technical Guide: Synthesis and Purification of Propachlor ESA Sodium Salt]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b165033#propachlor-esa-sodium-salt-synthesis-and-purification\]](https://www.benchchem.com/product/b165033#propachlor-esa-sodium-salt-synthesis-and-purification)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com